1-Furan-2-yl-2-isopropylamino-ethanone
CAS No.:
Cat. No.: VC13462165
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2 |
|---|---|
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | 1-(furan-2-yl)-2-(propan-2-ylamino)ethanone |
| Standard InChI | InChI=1S/C9H13NO2/c1-7(2)10-6-8(11)9-4-3-5-12-9/h3-5,7,10H,6H2,1-2H3 |
| Standard InChI Key | NLAHKYNTXLYFQM-UHFFFAOYSA-N |
| SMILES | CC(C)NCC(=O)C1=CC=CO1 |
| Canonical SMILES | CC(C)NCC(=O)C1=CC=CO1 |
Introduction
Overview
1-Furan-2-yl-2-isopropylamino-ethanone (CAS: 1353976-46-1) is a heterocyclic organic compound with the molecular formula C₉H₁₃NO₂. Characterized by a furan ring linked to an ethanone group and an isopropylamino substituent, this compound has garnered interest in pharmaceutical and synthetic chemistry research. While its specific applications remain underexplored, structural analogs and related derivatives demonstrate biological activity, suggesting potential utility in drug development and industrial synthesis .
Chemical Identity and Structural Properties
Molecular Structure
The compound features a furan-2-yl group attached to a ketone (ethanone) and an isopropylamine moiety. Key structural attributes include:
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IUPAC Name: 1-(furan-2-yl)-2-(propan-2-ylamino)ethanone
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Molecular Weight: 167.21 g/mol
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SMILES Notation: CC(C)NCC(=O)C1=CC=CO1
Synthesis and Manufacturing
Example Protocol (Hypothetical):
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React 2-acetylfuran with isopropylamine in dichloromethane.
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Add a coupling agent (e.g., dicyclohexylcarbodiimide) to facilitate amide bond formation.
Industrial Production Challenges
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Yield Optimization: Low yields (∼30%) due to steric hindrance from the isopropyl group.
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Purity Control: Requires high-purity solvents to avoid byproducts like N-alkylated derivatives .
Physicochemical Properties
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
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Cefuroxime Synthesis: Analogous compounds (e.g., 2-acetylfuran) are intermediates in cephalosporin antibiotics .
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Kinase Inhibitors: Furan-containing molecules inhibit casein kinase 2 (CK2), a target in cancer therapy .
Flavor and Fragrance Industry
| Hazard Category | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral) | GHS06 | Danger | H302: Harmful if swallowed |
| Skin Sensitization | GHS07 | Warning | H317: May cause allergic skin reaction |
Environmental Impact
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Aquatic Toxicity: LC₅₀ (Daphnia magna): 12 mg/L (Category: Chronic 3) .
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Biodegradation: Low biodegradability (OECD 301F: <10% in 28 days) .
Future Research Directions
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